![molecular formula C16H14N2O3S3 B2563673 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 885910-62-3](/img/structure/B2563673.png)
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
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Description
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide, also known as MBT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBT is a thiazole-based compound that has been synthesized using various methods.
Scientific Research Applications
Antimicrobial and Antitumor Applications
Research has demonstrated the antimicrobial and antitumor efficacy of sulfonamide derivatives, including compounds structurally related to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide. For instance, a study by Fahim and Ismael (2019) highlighted the synthesis of novel sulphonamide derivatives that displayed significant antimicrobial activity. The reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives with nitrogen-based nucleophiles led to the production of aminothiazole and benzo[d]thiazol-2-ylthio derivatives, among others, with compounds demonstrating high activity against various microbial strains. These findings underscore the potential of such compounds in developing new antimicrobial agents.
Antimalarial and Antiviral Research
Compounds with a sulfonamide moiety have also been investigated for their antimalarial and antiviral properties. A theoretical investigation by Fahim and Ismael (2021) on antimalarial sulfonamides against COVID-19 highlighted the efficacy of these compounds utilizing computational calculations and molecular docking studies. The research pointed to the potential of sulfonamide derivatives in inhibiting key proteins associated with the SARS-CoV-2 virus, suggesting their utility in addressing viral infections beyond traditional antimalarial applications.
Enzyme Inhibition for Drug Development
Investigations into the enzyme inhibitory potential of sulfonamide-containing compounds have shown promising results for drug development. Research by Abbasi et al. (2019) explored the synthesis of new sulfonamides with benzodioxane and acetamide moieties, testing their inhibitory activities against α-glucosidase and acetylcholinesterase. These findings highlight the therapeutic potential of such compounds in treating diseases related to enzyme dysregulation.
properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S3/c1-24(20,21)12-7-8-13-14(9-12)23-16(17-13)18-15(19)10-22-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTRKGXHWNLCAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide |
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